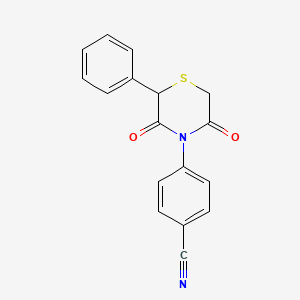
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile (DPMB) is a chemical compound with a wide range of applications in scientific research. It is an important component of many lab experiments due to its ability to act as a catalyst in chemical reactions, as well as its potential to be used in the synthesis of various compounds. DPMB has also been studied for its potential to act as an inhibitor of certain enzymes, which may have implications for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Photolysis Studies
Photolysis of related benzonitrile compounds, such as 4-phenyl-1,3,2-oxathiazolylio-5-oxide, has been explored to understand the mechanism of light-induced chemical reactions. These studies provide evidence for ketene intermediates, offering insights into reaction pathways and the formation of other chemical species. Such research has implications in understanding atmospheric chemistry and the development of photochemical synthesis methods (Holm, Harrit, & Toubro, 1976).
Antimicrobial Activity
The synthesis of new compounds featuring the benzoimidazole moiety attached to benzonitrile structures has been shown to possess significant antimicrobial activities. These studies aim to construct new molecules with potential applications in combating bacterial and fungal infections, thus contributing to the search for new antimicrobial agents (El-Meguid, 2014).
Polymerization Activators
Highly conjugated thienothiophene derivatives of benzonitriles have been reported to efficiently activate metal-free atom transfer radical polymerization (ATRP), leading to polymers with controlled molecular weight characteristics. This research is pivotal for advancements in polymer chemistry, offering a path towards the development of new materials with tailored properties (Kütahya et al., 2017).
Liquid Crystalline and Luminescent Properties
The synthesis of benzonitriles with bent-core structures has been investigated for their liquid crystalline behavior and luminescent properties. This work contributes to the field of materials science, particularly in the development of new materials for display technologies and optical applications (Ahipa et al., 2014).
Anti-inflammatory Applications
The evaluation of new benzonitrile derivatives for anti-inflammatory activities has been performed, highlighting the potential of these compounds in the treatment of inflammation-related illnesses. Such studies are crucial for the development of new therapeutic agents (Bharathi & Santhi, 2020).
Eigenschaften
IUPAC Name |
4-(3,5-dioxo-2-phenylthiomorpholin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-10-12-6-8-14(9-7-12)19-15(20)11-22-16(17(19)21)13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESRFINQDRKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2583686.png)
![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)
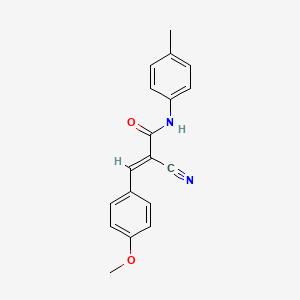

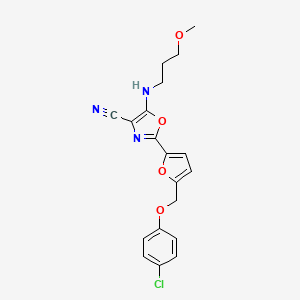
![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)
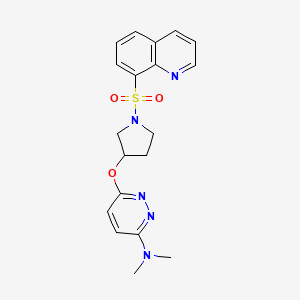
acetate](/img/structure/B2583697.png)


![2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate](/img/structure/B2583704.png)
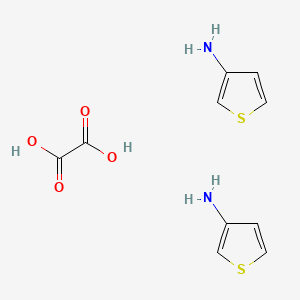
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)